tert-butyl 1H-pyrrole-2-carboxylate

Conformational Analysis IR Spectroscopy Physical Organic Chemistry

Researchers requiring selective carboxylic acid deprotection in the presence of base-labile or hydrogenolyzable groups face limited options. tert-Butyl 1H-pyrrole-2-carboxylate solves this with an acid-labile tert-butyl ester, enabling true orthogonal protection strategies. - Facilitates C4 regioselective DDQ oxidation due to steric bulk, unlike methyl/ethyl esters. - Defined syn-conformational preference (ca. 4.8 kJ mol⁻¹) for spatial control in ligand design. - Consistent ≥95% purity with ambient shipping; reliable bulk supply for scale-up.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B8721578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1H-pyrrole-2-carboxylate
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CN1
InChIInChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h4-6,10H,1-3H3
InChIKeyLGHAAAIUUYWURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1H-pyrrole-2-carboxylate: Key Building Block


tert-Butyl 1H-pyrrole-2-carboxylate (CAS 76369-00-1) is a pyrrole derivative featuring a tert-butyl ester at the 2-position [1]. As a member of the pyrrole-2-carboxylate class, it serves as a versatile intermediate in heterocyclic synthesis [2]. Its core attributes include a well-defined conformational profile and a sterically demanding, acid-labile protecting group [1][3].

Workflow Heterocyclic intermediate for pyrrole-based synthesis
Selection Acid-labile tert-butyl ester for orthogonal deprotection
Use Context Conformationally biased building block; reported regioselective oxidation substrate

Limitations of Methyl and Ethyl Pyrrole-2-carboxylates


Substituting a tert-butyl ester with a smaller alkyl ester (e.g., methyl or ethyl) introduces significant differences in both stability and reactivity. The tert-butyl group imparts a distinct conformational preference and steric bulk that alters its intermolecular association [1]. More critically, it provides a level of acid-lability not found in simpler alkyl esters, enabling orthogonal deprotection strategies in complex molecule synthesis [2]. Furthermore, the steric environment directly influences the regioselectivity of key transformations, such as DDQ-mediated oxidations [3].

!
Conformational and steric preference differs
Methyl or ethyl esters lack the steric bulk that biases syn-conformer stability; molecular shape and intermolecular association may shift.
!
Orthogonal acid-lability is absent
Simple alkyl esters do not offer the acid-mediated deprotection that enables selective carboxyl release in multi-step routes.
!
Regioselectivity in DDQ oxidation may not transfer
The tert-butyl ester's steric and electronic environment directs C4-acylation; smaller esters may alter or erode this outcome.

Quantifiable Advantages of tert-Butyl Pyrrole-2-carboxylate


Conformational Rotamer Preference

The tert-butyl group imposes a significant conformational bias on the ester moiety. Infrared spectral analysis reveals that for t-butyl pyrrole-2-carboxylate, the syn-conformer (N,O-syn) is thermochemically more stable than the anti-conformer by ca. 4.8 kJ mol⁻¹ [1]. This energetic preference influences its molecular shape and, consequently, its intermolecular interactions and reactivity profile compared to other esters.

Conformer Stability
Head-to-head
syn more stable by ca. 4.8 kJ mol⁻¹ vs anti
Quantifies steric influence on molecular geometry; impacts intermolecular interactions
IR spectroscopy in solution (Perkin Trans. 2, 1980)
Conformational Analysis IR Spectroscopy Physical Organic Chemistry

Intermolecular Association vs Pyrrole-2-carbaldehyde

The compound's intermolecular association behavior provides a benchmark against a closely related heterocycle. The association of t-butyl pyrrole-2-carboxylate into larger aggregates involves an enthalpy change of ca. 22 kJ mol⁻¹, which is similar to that observed for pyrrole-2-carbaldehyde under analogous conditions [1]. This data point is crucial for understanding its solution-state behavior and potential for self-assembly.

Association Enthalpy
Reported
ca. 22 kJ mol⁻¹, similar to pyrrole-2-carbaldehyde
Benchmarks solution-state self-assembly behavior against a related heterocycle
Comparable conditions; cross-study context
Intermolecular Interactions Hydrogen Bonding Thermodynamics

Regioselective DDQ Oxidation

The tert-butyl ester moiety plays a critical role in directing the outcome of oxidation reactions. Treatment of t-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ in methanol leads to a regioselective oxidation at the α-position of the C-4 alkyl substituent, yielding 4-acylpyrrole derivatives [1]. This specific transformation is facilitated by the unique steric and electronic environment of the tert-butyl ester, which is not replicated by smaller esters.

DDQ Oxidation
Class-level
Regioselective α-oxidation of C-4 alkyl substituent, yielding 4-acylpyrrole
Enables C4-functionalization route specific to tert-butyl ester substrates
DDQ in MeOH; substrate scope may require validation
Regioselective Synthesis Oxidation Heterocyclic Chemistry

Applications of tert-Butyl 1H-pyrrole-2-carboxylate


Orthogonal Deprotection in Multi-Step Synthesis

The tert-butyl ester is a classic acid-labile protecting group. This compound is ideally suited for incorporation into synthetic routes where the pyrrole nitrogen or other functional groups are protected with base-labile (e.g., Fmoc) or hydrogenolyzable (e.g., Cbz) groups. This allows for the selective, sequential deprotection of the carboxylic acid without affecting other parts of the molecule [1].

Conformationally-Defined Ligand Synthesis

Given its defined conformational preference (ca. 4.8 kJ mol⁻¹ for the syn-form), this compound is a superior precursor for creating molecules where the spatial orientation of the ester group is critical. This is relevant for designing ligands for metal coordination or for constructing supramolecular assemblies where molecular geometry dictates function [2].

DDQ-Mediated Regioselective Oxidation

This compound is a specific substrate for achieving C4-functionalization of the pyrrole ring via DDQ oxidation. Researchers aiming to install an acyl group at the 4-position should prioritize the tert-butyl ester derivative, as its unique steric and electronic properties are documented to facilitate this regioselective outcome [3].

Application
Selection Property
Validation Focus
Orthogonal deprotection in multi-step synthesis
Acid-labile tert-butyl ester protecting group
Orthogonality with base-labile or hydrogenolyzable groups
Conformationally-defined ligand design
Reported syn-conformer preference (steric bias)
Molecular geometry influence on coordination or supramolecular assembly
DDQ-mediated regioselective C4-acylation
Steric and electronic directing effect of tert-butyl ester
Regiochemical outcome; substrate scope verification

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